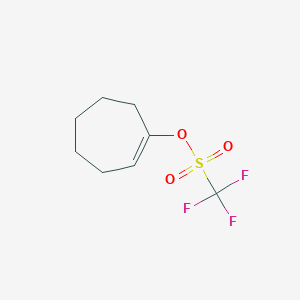

Cyclohept-1-en-1-yl trifluoromethanesulfonate

説明

Cyclohept-1-en-1-yl trifluoromethanesulfonate is a chemical compound with the formula C8H11F3O3S . It has a molecular weight of 244.23 .

Molecular Structure Analysis

The SMILES string for Cyclohept-1-en-1-yl trifluoromethanesulfonate isC1CCC=C(CC1)OS(=O)(=O)C(F)(F)F . This provides a linear structure formula for the compound . Chemical Reactions Analysis

The trifluoromethylation reaction of Cyclohept-1-en-1-yl trifluoromethanesulfonate in the presence of different monodentate biaryl phosphine ligands has been investigated . Additionally, the asymmetric Heck reaction of this compound using palladium complexes of phosphine oxazoline ligand has been studied .Physical And Chemical Properties Analysis

Cyclohept-1-en-1-yl trifluoromethanesulfonate has a solubility of 11.61 mg/L in water at 25 ºC . It has a density of 1.4±0.1 g/cm3 . The boiling point is calculated to be 281.68 ºC , and the flash point is calculated to be 113.9±27.3 ºC .科学的研究の応用

Conformation and Self-association

Trifluoro-N-(3-formylcyclohept-2-en-1-yl)methanesulfonamide, a related compound, has been studied for its conformation and self-association properties. In inert solvents, it forms cyclic dimers and in crystals, chain associates are likely to form via hydrogen bonding. The carbonyl group in the compound undergoes protonation only by very strong trifluoromethanesulfonic acid, while weaker acids lead to solvate H-complexes (Sterkhova, Moskalik, & Shainyan, 2014).

Catalyst in Cationic Cyclizations

Trifluoromethanesulfonic (triflic) acid is known as an excellent catalyst for inducing cyclizations, such as 5-endo cyclization of homoallylic sulfonamides, leading to the formation of pyrrolidines. It can also facilitate cationic cascades for efficient formation of polycyclic systems (Haskins & Knight, 2002).

Reactivity in Organic Synthesis

The reactivity of 2H-Cyclohepta[b]furan-2-ones with dimethyl sulfide dittiflate to form various sulfonium trifluoromethanesulfonates has been explored. These sulfonium ions undergo further reactions leading to diverse organic synthesis applications, including the formation of sulfides, sulfoxides, and sulfones (Higashi et al., 2008).

Oxidative Addition Reactions

Trifluoromethanesulfonamide reacts with cycloalkadienes, such as cyclohepta-1,3,5-triene, in the presence of t-BuOCl-NaI. This reaction showcases the use of trifluoromethanesulfonamide in regio- and stereoselective oxidative addition reactions, leading to various N-trifluoromethanesulfonamide derivatives (Moskalik et al., 2012).

Asymmetric Diels-Alder Reaction Catalysis

Chiral ytterbium trifluoromethanesulfonate (triflate) has been used as a catalyst in asymmetric Diels-Alder reactions. It shows effectiveness in producing Diels-Alder adducts with moderate to excellent enantiomeric excesses (Kobayashi, Hachiya, Ishitani, & Araki, 1993).

Safety and Hazards

This compound is classified as dangerous with hazard statements H314-H290, indicating it can cause severe skin burns and eye damage, and may be corrosive to metals . Precautionary statements include P501-P234-P264-P280-P390-P303+P361+P353-P301+P330+P331-P363-P304+P340+P310-P305+P351+P338+P310-P406-P405 .

特性

IUPAC Name |

cyclohepten-1-yl trifluoromethanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11F3O3S/c9-8(10,11)15(12,13)14-7-5-3-1-2-4-6-7/h5H,1-4,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIHXETKTKWAKCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC=C(CC1)OS(=O)(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11F3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00313086 | |

| Record name | Cyclohept-1-en-1-yl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00313086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclohept-1-en-1-yl trifluoromethanesulfonate | |

CAS RN |

28075-51-6 | |

| Record name | NSC266187 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266187 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohept-1-en-1-yl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00313086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Thiazolo[5,4-d]thiazole-2,5-dicarboxylic acid, diethyl ester](/img/structure/B3050634.png)

![2,4-Pyrimidinediamine, 5-[(3,4,5-trimethoxyphenyl)methyl]-, 3-oxide](/img/structure/B3050648.png)

![5-[(2,4-Diaminopyrimidin-5-yl)methyl]-2,3-dimethoxyphenol](/img/structure/B3050649.png)

![[2,2'-Bipyridine]-5-sulfonic acid](/img/structure/B3050651.png)